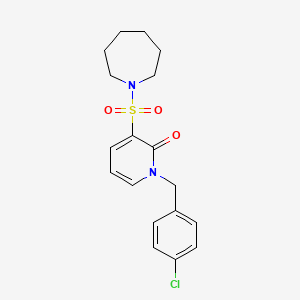

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c19-16-9-7-15(8-10-16)14-20-11-5-6-17(18(20)22)25(23,24)21-12-3-1-2-4-13-21/h5-11H,1-4,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQYDLQMADSWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an azepane ring, a sulfonyl group, a chloro-substituted benzyl moiety, and a pyridinone core. The unique structural arrangement allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 373.87 g/mol |

| CAS Number | 1171034-39-1 |

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one appears to exert its biological effects through specific interactions with enzymes and receptors. The sulfonyl group is particularly significant as it can form strong hydrogen bonds, enhancing binding affinity to target proteins.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation.

- Receptors : It may modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Anticancer Activity

Research indicates that compounds similar to 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of breast cancer cells with low toxicity to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit moderate activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Neuroprotective Effects

There is emerging evidence suggesting potential neuroprotective effects. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that related pyridinones showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating promising anticancer potential .

- Mechanistic Studies : Molecular docking studies revealed favorable binding interactions with human protoporphyrinogen oxidase (hPPO), suggesting that similar compounds could serve as effective inhibitors .

- Antimicrobial Testing : Compounds structurally related to 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one demonstrated varying degrees of antibacterial activity, with some showing effectiveness against resistant strains.

Summary of Findings

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Significant activity against cancer cells |

| Mechanistic Studies | Inhibition of hPPO; docking studies support binding affinity |

| Antimicrobial Testing | Moderate activity against bacterial strains |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pyridin-2(1H)-one scaffold is highly versatile, with substitutions at positions 1, 3, and 5 significantly influencing activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Estimated based on molecular formula (C₁₉H₂₂ClN₂O₃S).

Key Observations:

Position 1 Substitutions : The 4-chlorobenzyl group at N1 is shared with PHY0179471 and the MCHR1 antagonist in . This substituent likely contributes to hydrophobic interactions in receptor binding.

Position 3 Variations : The azepane sulfonyl group in the target compound is unique. Most analogs feature aryl, heteroaryl, or alkyl groups (e.g., benzyl, benzimidazolyl) at C3. Sulfonamides are less common but may improve solubility or target engagement .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (~409.9 g/mol) is heavier than analogs like PHY0179471 (325.79 g/mol) due to the azepane sulfonyl group.

- Hydrogen-Bond Donors/Acceptors: The sulfonyl group provides two hydrogen-bond acceptors, contrasting with hydroxy-containing analogs (e.g., PHY0179471), which have additional donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.